VER-82576

Catalog No.
S548406
CAS No.
847559-80-2
M.F
C21H23Cl2N5O2S
M. Wt
480.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
VER-82576

CAS Number

847559-80-2

Product Name

VER-82576

IUPAC Name

2-amino-4-[2,4-dichloro-5-(2-pyrrolidin-1-ylethoxy)phenyl]-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide

Molecular Formula

C21H23Cl2N5O2S

Molecular Weight

480.4 g/mol

InChI

InChI=1S/C21H23Cl2N5O2S/c1-2-25-19(29)17-10-13-18(26-21(24)27-20(13)31-17)12-9-16(15(23)11-14(12)22)30-8-7-28-5-3-4-6-28/h9-11H,2-8H2,1H3,(H,25,29)(H2,24,26,27)

InChI Key

WJUNQSYQHHIVFX-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

NVP BEP800; NVP-BEP 800; NVP BEP-800; BEP-800; BEP800; BEP 800.

Canonical SMILES

CCNC(=O)C1=CC2=C(N=C(N=C2S1)N)C3=CC(=C(C=C3Cl)Cl)OCCN4CCCC4

The exact mass of the compound 2-amino-4-(2,4-dichloro-5-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide is 479.09495 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

VER-82576 is a potent, adenosine-derived small molecule inhibitor that targets the ATPase domain of Heat shock protein 70 (Hsp70) and its constitutively expressed cognate, Hsc70. As an ATP-competitive inhibitor, it prevents the chaperone from adopting the ADP-bound, high-affinity state required for client protein folding and processing. This mechanism leads to the destabilization and subsequent degradation of Hsp70-dependent client proteins, many of which are crucial oncoproteins, ultimately inducing apoptosis in cancer cells. Its utility is primarily in cancer research models where Hsp70 is overexpressed and serves a pro-survival function. [1]

While multiple Hsp70 inhibitors exist, they are not functionally interchangeable, making direct substitution a critical source of experimental irreproducibility. Compounds like VER-82576 and its close analog VER-155008 are ATP-competitive, binding to the Nucleotide Binding Domain (NBD). In contrast, inhibitors like MKT-077 bind to a different site, while others act allosterically by disrupting co-chaperone interactions. These distinct mechanisms of action result in significant, non-equivalent downstream cellular consequences, including different impacts on autophagy, cell cycle arrest, and client protein degradation profiles. [1] Therefore, selecting a specific inhibitor like VER-82576 is a deliberate choice based on a defined and reproducible mechanism of action, which cannot be replicated by substituting with an inhibitor from a different structural or mechanistic class.

Superior Potency: Over 5-Fold Higher Hsp70 ATPase Inhibition vs. Analog VER-155008

In a direct biochemical assay measuring the inhibition of Hsp70 ATPase activity, VER-82576 demonstrated significantly higher potency compared to its widely used analog, VER-155008. VER-82576 exhibited an IC50 value of 0.09 µM, representing a more than five-fold increase in inhibitory activity over VER-155008, which had an IC50 of 0.5 µM under the same conditions. [1]

Evidence DimensionHsp70 ATPase Inhibition (IC50)
Target Compound Data0.09 µM
Comparator Or BaselineVER-155008: 0.5 µM
Quantified Difference5.6-fold more potent
ConditionsBiochemical Hsp70 ATPase inhibition assay.

This superior enzymatic potency allows for the use of lower concentrations to achieve effective Hsp70 inhibition, reducing the potential for off-target effects and increasing the cost-effectiveness of experiments.

Enhanced Cellular Potency: Greater Anti-Proliferative Activity in HCT116 Cells than VER-155008

When evaluated for its effect on cancer cell proliferation, VER-82576 demonstrated superior cellular activity compared to its analog VER-155008. In HCT116 human colon carcinoma cells, VER-82576 inhibited cell proliferation with an IC50 of 2.6 µM, whereas VER-155008 was less potent, with an IC50 of 6.6 µM. [1]

Evidence DimensionCell Proliferation Inhibition (IC50)
Target Compound Data2.6 µM
Comparator Or BaselineVER-155008: 6.6 µM
Quantified Difference2.5-fold more potent
ConditionsHCT116 human colon carcinoma cells, 72-hour incubation.

Higher potency in a cell-based assay indicates better cell permeability and/or intracellular target engagement, making it a more effective tool for studying Hsp70 function in a cellular context.

Isoform Selectivity Profile: High Selectivity Against Hsp90

VER-82576 and its class of adenosine-derived inhibitors show marked selectivity for the Hsp70 family over the related Hsp90 chaperone. While VER-82576 potently inhibits Hsp70 (IC50 = 0.09 µM), the closely related analog VER-155008 was shown to have an IC50 greater than 200 µM against Hsp90β, indicating a selectivity window of over 400-fold. [REFS-1, REFS-2] This ensures that observed biological effects can be more confidently attributed to the inhibition of Hsp70 rather than confounding Hsp90 inhibition.

Evidence DimensionChaperone Selectivity (IC50)
Target Compound DataHsp70: 0.09 µM [<a href="https://pubs.acs.org/doi/10.1021/jm8015048" target="_blank">1</a>]
Comparator Or BaselineHsp90β: >200 µM (for analog VER-155008)
Quantified Difference>2200-fold selectivity for Hsp70 over Hsp90β
ConditionsBiochemical ATPase inhibition assays.

High selectivity is critical for reducing experimental ambiguity and ensuring that research findings are specific to the Hsp70 pathway, a key factor for generating reproducible and publishable data.

High-Potency Probing of Hsp70-Dependent Oncogenic Pathways

Due to its sub-micromolar potency against Hsp70 ATPase and its enhanced cellular anti-proliferative activity, VER-82576 is the right choice for studies requiring robust and efficient inhibition of Hsp70. It is particularly suitable for investigating the degradation of Hsp70 client proteins in cancer cell lines at low-micromolar concentrations, minimizing the risk of off-target effects seen with less potent analogs. [REFS-1, REFS-2]

Selective Dissection of Hsp70 vs. Hsp90 Chaperone Functions

With its high selectivity for Hsp70 over Hsp90, VER-82576 is an ideal tool for researchers aiming to specifically dissect the roles of the Hsp70 chaperone system without concurrently inhibiting Hsp90. This makes it superior to less selective compounds for validating Hsp70 as a drug target in specific cancer models. [REFS-1, REFS-3]

Potentiating Apoptosis in Combination Therapy Studies

The ability of the adenosine-derived Hsp70 inhibitor class to potentiate apoptosis induced by other agents, such as Hsp90 inhibitors, is well-documented. Given its superior cellular potency over VER-155008, VER-82576 is a more effective choice for synergistic studies aiming to overcome drug resistance or enhance the efficacy of other anti-cancer agents in vitro. [2]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

479.0949516 Da

Monoisotopic Mass

479.0949516 Da

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

GWB3R6VBE7

Wikipedia

2-amino-4-[2,4-dichloro-5-(2-pyrrolidin-1-ylethoxy)phenyl]-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide

Dates

Last modified: 08-15-2023
1: Stingl L, Stühmer T, Chatterjee M, Jensen MR, Flentje M, Djuzenova CS. Novel HSP90 inhibitors, NVP-AUY922 and NVP-BEP800, radiosensitise tumour cells through cell-cycle impairment, increased DNA damage and repair protraction. Br J Cancer. 2010 May 25;102(11):1578-91. PubMed PMID: 20502461; PubMed Central PMCID: PMC2883148.
2: Massey AJ, Schoepfer J, Brough PA, Brueggen J, Chène P, Drysdale MJ, Pfaar U, Radimerski T, Ruetz S, Schweitzer A, Wood M, Garcia-Echeverria C, Jensen MR. Preclinical antitumor activity of the orally available heat shock protein 90 inhibitor NVP-BEP800. Mol Cancer Ther. 2010 Apr;9(4):906-19. Epub 2010 Apr 6. PubMed PMID: 20371713.
3: Stühmer T, Chatterjee M, Grella E, Seggewiss R, Langer C, Müller S, Schoepfer J, Garcia-Echeverria C, Quadt C, Jensen MR, Einsele H, Bargou RC. Anti-myeloma activity of the novel 2-aminothienopyrimidine Hsp90 inhibitor NVP-BEP800. Br J Haematol. 2009 Nov;147(3):319-27. Epub 2009 Aug 13. PubMed PMID: 19686236.

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